2,6-Dichloro-4-phenylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-phenylpyridine and related compounds often involves cyclometallation reactions, as well as other complex organic synthesis techniques. For example, cyclometallation reactions of 6-phenyl-2,2'-bipyridine, a related compound, with metals like ruthenium(II), rhodium(II), and palladium(II), have been prepared to study the potential of these compounds as C,N,N-donor analogues (Constable et al., 1990).
Molecular Structure Analysis
The molecular structure of related complexes, such as those formed from cyclometalated compounds involving 2-phenylpyridine (a core component in the synthesis of derivatives like 2,6-Dichloro-4-phenylpyridine), has been extensively studied. These studies often involve X-ray crystallography to determine the arrangement of atoms within the molecule and the geometry around metal centers when used as ligands (Neve et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of 2,6-Dichloro-4-phenylpyridine includes its behavior in various chemical reactions, such as its potential to act as a ligand in coordination chemistry, forming complexes with metals. These complexes have been analyzed for their photophysical properties and redox behavior, providing insights into their electronic structures and potential applications in catalysis and materials science (Neve et al., 1999).
Physical Properties Analysis
The physical properties of 2,6-Dichloro-4-phenylpyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are essential for the application of 2,6-Dichloro-4-phenylpyridine in synthesis and catalysis. Studies have explored its role as a ligand in forming complexes with different metal ions, revealing the influence of the chloro and phenyl substituents on the electronic properties of the pyridine ring and its coordination behavior (Neve et al., 1999).
Scientific Research Applications
Biological Sensing and Spin-State Transitions : Derivatives of 2,6-Dichloro-4-phenylpyridine, such as 2,6-bis(pyrazolyl)pyridines, show potential in biological sensing and the creation of iron complexes exhibiting unusual spin-state transitions (Halcrow, 2005).
Synthesis of Lactone-Containing Piperidines : Selective functionalization of 2-Phenylpyridine, a related compound, can lead to the production of lactone-containing piperidines, which have various applications (Xu et al., 2006).
Bioactive Natural Products and Medicinal Compounds : The synthesis of 2-aminopyridines from similar compounds provides access to valuable targets for bioactive natural products and medicinal compounds (Bolliger et al., 2011).
Supramolecular Structures and Catalytic Alcohol Oxidation : A ditopic analogue of 2,2′:6′,2′′-terpyridine, related to 2,6-Dichloro-4-phenylpyridine, shows potential in forming complex supramolecular structures and in catalytic alcohol oxidation applications (Yin et al., 2015).
Hydrogen Bonding and Polyanionic Chains : The crystallization of related compounds demonstrates characteristics like long hydrogen bonds and the formation of infinite polyanionic chains, which can have various implications in molecular chemistry (Majerz et al., 1997).
Aminodebromination Processes : The compound is involved in aminodebromination processes, transforming into 2,6-diamino compounds, which are significant in various chemical syntheses (Streef et al., 1985).
Photophysical Properties and Redox Behavior : Cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines, related to 2,6-Dichloro-4-phenylpyridine, show promising photophysical properties and redox behavior, useful in various applications (Neve et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-4-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKNKSYLIRLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462312 | |
Record name | 2,6-dichloro-4-phenyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-phenylpyridine | |
CAS RN |
25297-51-2 | |
Record name | 2,6-dichloro-4-phenyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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